molecular formula C11H16O2Si B14229284 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- CAS No. 501411-23-0

1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-

Cat. No.: B14229284
CAS No.: 501411-23-0
M. Wt: 208.33 g/mol
InChI Key: DSLKTJABCPOLQZ-UHFFFAOYSA-N
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Description

1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trimethylsilyl group attached to the isobenzofuranol core, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- typically involves the reaction of isobenzofuranol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Isobenzofuranol+Trimethylsilyl chloride1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-+HCl\text{Isobenzofuranol} + \text{Trimethylsilyl chloride} \rightarrow \text{1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-} + \text{HCl} Isobenzofuranol+Trimethylsilyl chloride→1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)-+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Isobenzofuranol, 1,3-dihydro-3-(trimethylsilyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

    Isobenzofuranol: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different cores, such as trimethylsilyl ethanol.

Properties

CAS No.

501411-23-0

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

3-trimethylsilyl-1,3-dihydro-2-benzofuran-1-ol

InChI

InChI=1S/C11H16O2Si/c1-14(2,3)11-9-7-5-4-6-8(9)10(12)13-11/h4-7,10-12H,1-3H3

InChI Key

DSLKTJABCPOLQZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C2C(O1)O

Origin of Product

United States

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